molecular formula C6H3BrClN3 B6202630 1-azido-2-bromo-3-chlorobenzene CAS No. 1701558-23-7

1-azido-2-bromo-3-chlorobenzene

Cat. No.: B6202630
CAS No.: 1701558-23-7
M. Wt: 232.5
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Description

1-Azido-2-bromo-3-chlorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-bromo-3-chlorobenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-bromo-3-chlorobenzene, is nitrated to introduce a nitro group (-NO₂) at the desired position.

    Reduction: The nitro group is then reduced to an amino group (-NH₂) using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of hydrochloric acid.

    Azidation: The diazonium salt is then treated with sodium azide (NaN₃) to replace the diazonium group with an azido group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated processes, and stringent safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-bromo-3-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in an aqueous or organic solvent.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

1-Azido-2-bromo-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3-chlorobenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-2-bromo-4-chlorobenzene
  • 1-Azido-3-bromo-2-chlorobenzene
  • 1-Azido-4-bromo-2-chlorobenzene

Uniqueness

1-Azido-2-bromo-3-chlorobenzene is unique due to the specific positioning of the azido, bromine, and chlorine substituents on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications and research purposes.

Properties

CAS No.

1701558-23-7

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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